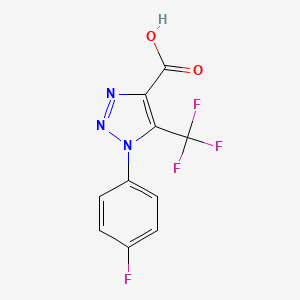
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5F4N3O2 and its molecular weight is 275.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a fluorophenyl moiety, contributing to its pharmacological properties.
- Chemical Formula : C₁₀H₅F₄N₃O₂
- Molecular Weight : 275.16 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
- CAS Number : 1221725-96-7
Biological Activity Overview
Research indicates that compounds within the triazole class exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, derivatives synthesized from triazole-4-carboxylic acids demonstrated significant antiproliferative effects against various cancer cell lines.
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| Jurkat (Leukemia) | 0.63 - 0.69 | Comparable to Doxorubicin |
| LOX IMVI (Melanoma) | 0.15 | High cytotoxicity |
| CAKI-1 (Kidney) | Not specified | Notable growth inhibition |
One study reported that compounds similar to this compound induced morphological changes in Jurkat T-cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .
The mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress and DNA damage without direct intercalation into DNA. This suggests a novel pathway for inducing apoptosis in cancer cells.
Study 1: Antiproliferative Effects
A comparative study evaluated several triazole derivatives against a panel of cancer cell lines. The results indicated that compounds with similar structures exhibited GI50 values in the nanomolar range, demonstrating potent antiproliferative activity across multiple cancer types .
Study 2: Structural Activity Relationship (SAR)
Research into the SAR of triazole derivatives revealed that modifications to the fluorine substituents significantly impacted biological activity. The presence of both trifluoromethyl and fluorophenyl groups was crucial for enhancing cytotoxicity against specific cancer cell lines .
特性
IUPAC Name |
1-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N3O2/c11-5-1-3-6(4-2-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRPPUKOUWLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















